5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
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Overview
Description
5-Methyl-3,7,8,10-tetraazatricyclo[7400,2,7]trideca-1,8,10,12-tetraene is a complex organic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common synthetic routes include cyclization reactions that form the tricyclic core structure. Reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions can vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying tricyclic structures.
Biology: Its interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with multiple nitrogen atoms, such as:
- 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
- 5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene
Uniqueness
What sets 5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene apart is its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8,10,12-tetraene |
InChI |
InChI=1S/C10H12N4/c1-7-5-12-10-8-3-2-4-11-9(8)13-14(10)6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
VFFHTBNXAGRMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C3C=CC=NC3=NN2C1 |
Origin of Product |
United States |
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